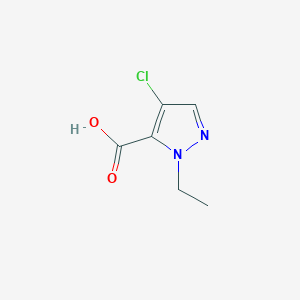

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZXVMWVZJUGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343434 | |

| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400756-39-0 | |

| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide:

Abstract: 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block in the development of advanced agrochemicals and pharmaceuticals. Its unique substitution pattern—featuring an N-ethyl group, a C4-chloro atom, and a C5-carboxylic acid—necessitates a precise and well-controlled synthetic strategy. This technical guide provides a detailed exploration of a robust and field-proven pathway for its synthesis. We will dissect the underlying chemical principles, from the foundational Knorr pyrazole synthesis to subsequent electrophilic chlorination and final ester hydrolysis. Each step is accompanied by a detailed protocol, mechanistic insights, and an explanation of the causal factors driving experimental choices, ensuring a reproducible and scalable process for research and development professionals.

Strategic Overview: A Retrosynthetic Approach

Before delving into the forward synthesis, a retrosynthetic analysis provides a logical framework for our strategy. The target molecule is deconstructed into simpler, more readily available precursors. The primary disconnections involve the hydrolysis of the carboxylic acid, the removal of the chloro group, and the cleavage of the pyrazole ring itself. This analysis points to a three-stage forward synthesis originating from a 1,3-dicarbonyl equivalent and ethylhydrazine.

Caption: Retrosynthetic analysis of the target molecule.

The Primary Synthetic Pathway: A Step-by-Step Guide

Our recommended pathway is a robust three-step sequence that offers high yields and excellent control over the final molecular architecture.

Step 1: Pyrazole Core Formation via Knorr Cyclocondensation

Principle & Mechanistic Insights: The cornerstone of this synthesis is the Knorr pyrazole synthesis, a classic and highly reliable method for forming the pyrazole ring.[1][2][3] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[4] In our pathway, we utilize ethylhydrazine as the N1-ethyl source and diethyl 2-(ethoxymethylene)malonate (DEEMM) as the 1,3-dielectrophile precursor.

The reaction proceeds through an initial nucleophilic attack by the more nucleophilic nitrogen of ethylhydrazine onto one of the electrophilic carbons of DEEMM, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring. Using DEEMM is advantageous as it provides the C5-ester functionality directly and helps control the regioselectivity of the cyclization.

Experimental Protocol: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (250 mL).

-

Reagent Addition: Add diethyl 2-(ethoxymethylene)malonate (0.1 mol, 21.6 g) to the ethanol.

-

Hydrazine Addition: While stirring, slowly add ethylhydrazine oxalate (0.1 mol, 15.2 g) followed by the dropwise addition of triethylamine (0.22 mol, 22.3 g) over 30 minutes. The triethylamine is crucial for liberating the free ethylhydrazine base from its salt.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (200 mL) and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester as a colorless oil.

Step 2: C4-Chlorination via Electrophilic Aromatic Substitution

Principle & Mechanistic Insights: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, particularly at the C4 position.[5] The N1-ethyl group acts as an electron-donating group, further activating the ring. We employ sulfuryl chloride (SO₂Cl₂) as an efficient and powerful chlorinating agent for this transformation.[6] The reaction proceeds via the generation of an electrophilic chlorine species which attacks the electron-rich C4 position, followed by the loss of a proton to restore aromaticity.

Causality and Optimization:

-

Reagent Choice: Sulfuryl chloride is preferred over milder reagents like N-chlorosuccinimide (NCS) for its higher reactivity, which ensures complete conversion of the pyrazole ester.[6][7]

-

Solvent: A non-polar, aprotic solvent like chloroform or dichloromethane is used to prevent reaction with the solvent.

-

Temperature Control: The reaction is typically initiated at a low temperature (0°C) to control the exotherm and prevent side reactions, before being allowed to proceed at a higher temperature.

Experimental Protocol: Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate

-

Setup: In a 250 mL three-neck flask fitted with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve ethyl 1-ethyl-1H-pyrazole-5-carboxylate (0.05 mol, 8.4 g) in chloroform (100 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add sulfuryl chloride (0.055 mol, 7.4 g) dropwise from the addition funnel over 30-45 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to 50°C and stir for an additional 1-2 hours until TLC analysis indicates the disappearance of the starting material.

-

Workup: Cool the reaction mixture and carefully pour it into 100 mL of ice-cold water. Separate the organic layer.

-

Neutralization & Extraction: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by a final wash with brine (50 mL).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which is often of sufficient purity for the next step. Further purification can be achieved via recrystallization or chromatography if necessary.

Step 3: Saponification to Yield the Final Carboxylic Acid

Principle & Mechanistic Insights: The final step is a standard saponification (base-catalyzed ester hydrolysis). The ethyl ester is treated with a strong base, such as sodium hydroxide (NaOH), in an aqueous or mixed aqueous-alcoholic solvent. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate salt and yield the desired carboxylic acid.[8]

Experimental Protocol: Synthesis of this compound

-

Setup: Dissolve ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate (0.04 mol, 8.1 g) in a mixture of ethanol (80 mL) and water (40 mL) in a 250 mL round-bottom flask.

-

Base Addition: Add sodium hydroxide pellets (0.08 mol, 3.2 g) to the solution and equip the flask with a reflux condenser.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC until the ester starting material is fully consumed.

-

Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the filter cake with cold water (2 x 30 mL) to remove residual salts. Dry the purified solid in a vacuum oven to yield the final product, this compound, as a white powder.

Forward Synthesis Workflow and Data Presentation

The entire process is a linear sequence designed for efficiency and scalability.

Caption: Forward synthesis workflow diagram.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl 1-ethyl-1H-pyrazole-5-carboxylate | C₈H₁₂N₂O₂ | 168.19 | Colorless Oil |

| Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate | C₈H₁₁ClN₂O₂ | 202.64 | Solid |

| This compound | C₇H₉ClN₂O₂ | 188.61 | White Powder |

Safety and Handling

-

Ethylhydrazine and its salts: These are toxic and potential carcinogens. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sulfuryl Chloride (SO₂Cl₂): This reagent is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All operations must be conducted under an inert (nitrogen) atmosphere in a fume hood, away from moisture.

-

Solvents: Chloroform is a suspected carcinogen. Handle with care. Ethanol is flammable. Ensure all heating is done using heating mantles or oil baths, with no open flames.

-

Acids and Bases: Concentrated HCl and solid NaOH are highly corrosive. Wear appropriate PPE during handling. The acidification step should be performed slowly in an ice bath to control the exothermic reaction.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]

-

Aggarwal, R., & Kumar, V. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

-

Organic Chemistry Portal. (2020). Pyrazole synthesis. [Link]

-

Padwa, A. (Ed.). (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 13: Five-Membered Hetarenes with Three or More Heteroatoms. Thieme. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

- Google Patents. (2015).

-

YouTube. (2019). synthesis of pyrazoles. [Link]

-

IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. echemi.com [echemi.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

"physicochemical properties of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of Substituted Chloropyrazole Carboxylic Acids

A Note on the Subject Compound

This guide provides an in-depth analysis of the physicochemical properties of a key substituted chloropyrazole carboxylic acid. It is important to clarify that while the initial topic of interest was 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 400756-39-0), publicly available, validated scientific data for this specific isomer is scarce. To ensure scientific integrity and provide a comprehensive, data-rich resource, this guide will focus on the closely related and well-documented structural isomer, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 127892-62-0) . The principles, experimental methodologies, and the significance of the physicochemical properties discussed herein are directly applicable to the broader class of pyrazole derivatives and serve as an authoritative model for researchers in the field.

Introduction: The Significance of Pyrazole Derivatives

Substituted pyrazole carboxylic acids are a class of heterocyclic compounds that form the backbone of numerous active molecules in the agrochemical and pharmaceutical industries.[1][2] Their structural motifs are present in herbicides, fungicides, and a range of therapeutic agents.[2][3] The specific arrangement of substituents on the pyrazole ring dictates the molecule's interaction with biological targets, while its physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Understanding properties such as acidity (pKa), lipophilicity (logP), and solubility is therefore not merely an academic exercise; it is a critical prerequisite for effective drug design, formulation development, and environmental impact assessment.[4] This guide delves into the core physicochemical characteristics of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, providing both established data and the experimental rationale for their determination.

Core Physicochemical Profile

All quantitative data for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are summarized below. These values are a composite of predicted and experimentally determined data from various chemical suppliers and databases.

| Property | Value | Data Type | Source(s) |

| CAS Number | 127892-62-0 | Identifier | [3][5][6][7][][9][10] |

| Molecular Formula | C₇H₉ClN₂O₂ | Structural | [2][3][5][6][7][][10][11] |

| Molecular Weight | 188.61 g/mol | Structural | [2][3][5][6][7][][11] |

| Melting Point | 162.0 to 166.0 °C | Experimental | [2][3] |

| pKa (Acidity) | 1.90 ± 0.38 | Predicted | [6][9] |

| logP (Lipophilicity) | 1.13 - 1.6 | Predicted | [7][11] |

| Boiling Point | 339.5 ± 42.0 °C | Predicted | [5][7][9] |

| Density | 1.40 ± 0.1 g/cm³ | Predicted | [3][5][7][9] |

| Appearance | White to light yellow powder/crystal | Physical | [2][3] |

In-Depth Analysis of Key Properties

Acidity and Ionization Constant (pKa)

The pKa is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the extent of ionization at a given pH, which in turn influences solubility, permeability across biological membranes, and binding to target proteins. For a carboxylic acid, a low pKa value, such as the predicted 1.90 for this compound, indicates a relatively strong acid that will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (~7.4).[6][9]

Potentiometric titration remains a gold-standard method for pKa determination due to its simplicity and accuracy.[12] The underlying principle is the monitoring of pH changes in a solution of the analyte upon the stepwise addition of a titrant of known concentration.[12][13] The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal, a point that corresponds to the midpoint of the titration curve.[13][14]

Caption: Workflow for pKa determination via potentiometric titration.

-

Preparation: Accurately weigh and dissolve the compound in a minimal amount of a suitable organic solvent (e.g., methanol) before diluting with deionized water to a final concentration of approximately 0.01 M.

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Data Collection: Begin stirring and record the initial pH. Add the titrant in small, precise increments (e.g., 0.1 mL), recording the pH after each addition has stabilized.[13] Continue this process well past the equivalence point, identified by a sharp change in pH.

-

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.[14] Calculate the first derivative of this curve (ΔpH/ΔV) to accurately locate the equivalence point (the volume at which the derivative is maximum). The volume at the half-equivalence point is half of this value. The pKa is the pH value on the titration curve corresponding to the half-equivalence point.[13][14]

Lipophilicity (logP)

Lipophilicity, quantified as the logarithm of the partition coefficient (logP), measures a compound's relative affinity for a lipid (non-polar) versus an aqueous (polar) phase.[15][16] It is a cornerstone of the "Rule of Five" in drug discovery, influencing membrane permeability, plasma protein binding, and metabolic clearance. A positive logP value, like the predicted 1.13-1.6 for this compound, indicates a preference for the lipid phase, suggesting it is more hydrophobic than hydrophilic.[7][11][16]

The shake-flask method is the traditional and most reliable technique for measuring logP.[15] Its authority stems from its direct measurement of the compound's partitioning between two immiscible liquids, typically n-octanol and water, which serve as surrogates for biological lipids and aqueous fluids, respectively. The choice of quantification method post-partitioning, such as High-Performance Liquid Chromatography (HPLC), is critical for accuracy, especially when dealing with small concentrations.

Caption: Workflow for logP determination via the shake-flask method.

-

Phase Preparation: Prepare n-octanol saturated with pH 7.4 phosphate buffer and, separately, pH 7.4 phosphate buffer saturated with n-octanol. This pre-saturation is crucial to prevent volume changes during the experiment.[17]

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that will be accurately measurable by the analytical method (e.g., HPLC-UV).

-

Partitioning: In a suitable vessel, combine equal volumes of the n-octanol-saturated aqueous solution (containing the compound) and the water-saturated n-octanol.

-

Equilibration: Seal the vessel and shake it gently for an extended period (e.g., 24 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.[17]

-

Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.

-

Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the aqueous ([Aqueous]) and organic ([Organic]) phases using a validated HPLC-UV method against a standard curve.

-

Calculation: The partition coefficient P is the ratio of the concentrations: P = [Organic] / [Aqueous]. The final value is expressed as logP = log₁₀(P).[15][16]

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability.[18] It is critical to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput method is valuable in early discovery for flagging potential issues.[18][19][20]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming but definitive measurement, essential for lead optimization and formulation.[18][19][20]

Given the compound's acidic nature, its solubility is expected to be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.[18]

The shake-flask method for thermodynamic solubility is considered the "gold standard" because it measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.[4] This mimics the conditions required for true solubility and provides a definitive value for formulation science. The key experimental choices—using an excess of solid material and allowing sufficient time for equilibration—are designed to ensure this thermodynamic equilibrium is reached.

Caption: Decision logic for selecting a solubility assay type.

-

Setup: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., pH 7.4 phosphate buffer). The excess solid is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[4][19]

-

Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by filtration through a low-binding filter (e.g., 0.45 µm PVDF) or by high-speed centrifugation.

-

Quantification: Analyze the clear filtrate/supernatant to determine the concentration of the dissolved compound. HPLC-UV or LC-MS/MS are the preferred analytical techniques due to their sensitivity and specificity.

-

Result: The measured concentration is reported as the thermodynamic solubility in the specific medium at that temperature.

Synthesis and Application Context

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a synthetic intermediate, not a final product in itself. It is synthesized through multi-step processes, often involving the chlorination of a pyrazole precursor.[21][22] Its value lies in its utility as a versatile building block. The carboxylic acid moiety allows for straightforward derivatization via amide couplings or esterifications, while the chloro-substituted pyrazole core provides a scaffold for creating more complex molecules.[] It serves as a key intermediate in the synthesis of various agrochemicals (herbicides, pesticides) and as a starting material for developing novel pharmaceutical compounds, particularly those with antimicrobial properties.[1][2][3][9]

References

-

Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved January 12, 2026, from [Link]

-

Hill, J. S., & Giguere, R. J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved January 12, 2026, from [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. Retrieved January 12, 2026, from [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - ChemBK. (2024, April 9). ChemBK. Retrieved January 12, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 12, 2026, from [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

How to Determine Pka from Titration Curve. (2025, December 4). Oreate AI Blog. Retrieved January 12, 2026, from [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. (n.d.). Alfa Chemical. Retrieved January 12, 2026, from [Link]

-

Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Retrieved January 12, 2026, from [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (2025, August 20). Chemsrc. Retrieved January 12, 2026, from [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. Retrieved January 12, 2026, from [Link]

-

Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Retrieved January 12, 2026, from [Link]

-

Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 12, 2026, from [Link]

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IPRadvisors. Retrieved January 12, 2026, from [Link]

-

4-Chloro-3-Ethy-1-Methyl-1H-Pyrazole-5-Carboxylic Acid. (n.d.). Conchain Biotech. Retrieved January 12, 2026, from [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. (n.d.). Autech Industry Co.,Limited. Retrieved January 12, 2026, from [Link]

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). Chemdad. Retrieved January 12, 2026, from [Link]

Sources

- 1. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0 - Chemical Supplier Unilong [unilongindustry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. chembk.com [chembk.com]

- 6. China 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 7. CAS#:127892-62-0 | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Chemsrc [chemsrc.com]

- 9. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 127892-62-0 CAS MSDS (4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pennwest.edu [pennwest.edu]

- 14. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 15. acdlabs.com [acdlabs.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. agilent.com [agilent.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. Aqueous Solubility Assay - Enamine [enamine.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 22. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

Navigating the Synthesis and Potential of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Immediate Release

[City, State] – January 12, 2026 – In the landscape of modern drug discovery and agrochemical research, substituted pyrazole carboxylic acids represent a cornerstone of heterocyclic chemistry, offering a versatile scaffold for developing novel bioactive molecules. This technical guide provides an in-depth exploration of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid, a compound of interest for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

The subject of this guide is This compound . It is crucial to distinguish this compound from its isomers and analogues to ensure the accuracy of experimental design and interpretation.

CAS Number: 400756-39-0[1]

Molecular Formula: C₆H₇ClN₂O₂[1]

While extensive experimental data for this specific compound is not widely published, its basic properties can be tabulated for reference. Sigma-Aldrich, a supplier of this compound, notes that it is provided for early discovery research and that analytical data is not routinely collected, placing the onus of identity and purity confirmation on the buyer.[1]

| Property | Value | Source |

| CAS Number | 400756-39-0 | |

| Molecular Formula | C₆H₇ClN₂O₂ | |

| Molecular Weight | 174.59 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | 4-chloro-1-ethylpyrazole-5-carboxylic acid | [2] |

A Plausible Synthetic Pathway: A Step-by-Step Protocol

Given the limited specific literature for the synthesis of this compound, a plausible and robust synthetic route can be proposed based on established methodologies for analogous pyrazole derivatives. The following multi-step synthesis is presented as a well-reasoned approach for laboratory-scale preparation.

The general strategy involves the initial construction of the pyrazole ring with an ester functionality, followed by chlorination and subsequent hydrolysis to yield the target carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

This protocol is based on the well-established Knorr pyrazole synthesis, a cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[3]

-

Materials:

-

β-Ketoester (e.g., ethyl 2,4-dioxovalerate) (1.0 eq)

-

Ethylhydrazine oxalate or a related salt (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve ethylhydrazine salt in ethanol. A gentle warming may be required.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

At room temperature, add the β-ketoester dropwise to the stirred hydrazine solution.

-

The reaction mixture is then heated to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 1-ethyl-1H-pyrazole-5-carboxylate, which can be purified by column chromatography.

-

Protocol 2: Chlorination of the Pyrazole Ring

The 4-position of the pyrazole ring is susceptible to electrophilic halogenation. N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation.[4]

-

Materials:

-

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.0-1.2 eq)

-

Acetonitrile or Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the pyrazole ester in the chosen solvent in a flask protected from light.

-

Add N-Chlorosuccinimide portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Once the starting material is consumed, the solvent is removed in vacuo.

-

The residue is purified by column chromatography to afford ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate.

-

Protocol 3: Hydrolysis of the Ethyl Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under basic conditions.[5]

-

Materials:

-

Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.5-3.0 eq)

-

Tetrahydrofuran (THF) and Water mixture

-

1M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the chlorinated pyrazole ester in a mixture of THF and water.

-

Add the chosen base (NaOH or LiOH) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl until the pH is acidic (pH 2-3).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.

-

Potential Applications in Drug Development and Agrochemicals

While specific biological activity data for this compound is scarce, the broader class of pyrazole derivatives is rich in pharmacological and agrochemical applications.[6][7][8][9][10] The structural motifs present in this molecule suggest several avenues for investigation.

As a Building Block in Medicinal Chemistry

The carboxylic acid functionality serves as a versatile handle for amide bond formation, a cornerstone of medicinal chemistry. This allows for the synthesis of a diverse library of pyrazole carboxamides, which have shown a wide range of biological activities, including:

-

Enzyme Inhibition: Pyrazole scaffolds are present in numerous enzyme inhibitors, such as the COX-2 inhibitor Celecoxib and the PDE5 inhibitor Sildenafil.[9][11] The specific substitution pattern of this compound could be explored for its potential to inhibit various kinases, proteases, or other enzymes of therapeutic interest.

-

Antimicrobial and Antiviral Agents: The pyrazole nucleus is a common feature in compounds with antimicrobial and antiviral properties.[9][10] This compound could serve as a starting point for the development of novel anti-infective agents.

-

Anticancer Agents: Numerous pyrazole-containing compounds have been investigated for their antitumor properties.[12]

In Agrochemical Research

Pyrazole derivatives are integral to the agrochemical industry, with prominent examples found in herbicides, fungicides, and insecticides.[6][7][8][13]

-

Herbicides: The closely related analogue, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is noted for its herbicidal properties.[14] It is plausible that this compound could be a precursor to novel herbicides.

-

Fungicides and Insecticides: The pyrazole amide scaffold is a key component in a number of commercial fungicides and insecticides.[13] The title compound is an ideal starting material for the synthesis of such derivatives.

Future Directions and Conclusion

This compound is a chemical entity with significant, albeit largely unexplored, potential. The lack of extensive public data presents an opportunity for novel research in both academic and industrial settings. The synthetic protocols and potential applications outlined in this guide, drawn from established chemical principles and data from analogous structures, provide a solid foundation for researchers to begin their investigations. As a versatile building block, this compound is well-positioned to contribute to the development of the next generation of pharmaceuticals and agrochemicals.

References

-

The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]

-

Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect. Available at: [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Available at: [Link]

-

Recent applications of pyrazole and its substituted analogs. ResearchGate. Available at: [Link]

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Wiley Online Library. Available at: [Link]

-

Sildenafil. Wikipedia. Available at: [Link]

-

Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Bentham Science. Available at: [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. Available at: [Link]

-

A Safe and Efficient Batchwise and Continuous-Flow Synthesis and Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Thieme Connect. Available at: [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 400756-39-0 Name: -. XiXisys. Available at: [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 400756-39-0 Name: [xixisys.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. royal-chem.com [royal-chem.com]

- 8. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]

- 9. allresearchjournal.com [allresearchjournal.com]

- 10. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 11. Sildenafil - Wikipedia [en.wikipedia.org]

- 12. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

This in-depth guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document outlines the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis for this compound. By synthesizing data from structurally related molecules and fundamental spectroscopic principles, this guide offers a robust framework for the characterization and quality control of this important pyrazole derivative.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The pyrazole core, substituted with a chloro, an ethyl, and a carboxylic acid group, provides multiple active sites for spectroscopic interrogation. Understanding the expected data from NMR, IR, and MS is crucial for confirming the identity, purity, and stability of the compound.

Below is a diagram of the molecular structure of this compound, with key proton and carbon atoms labeled for reference in the subsequent NMR analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the pyrazole ring proton, and the carboxylic acid proton. The predicted chemical shifts (in ppm) are based on the analysis of similar pyrazole derivatives and the known effects of substituents.[1][2]

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The chemical shift of the acidic proton can be highly variable and is dependent on solvent and concentration. |

| Pyrazole Ring (-CH) | 7.5 - 8.0 | Singlet | 1H | The lone proton on the pyrazole ring is expected to be a sharp singlet. |

| Ethyl (-CH₂-) | 4.2 - 4.5 | Quartet | 2H | This signal is a quartet due to coupling with the adjacent methyl protons. |

| Ethyl (-CH₃) | 1.3 - 1.6 | Triplet | 3H | This signal is a triplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyrazole ring.[2][3]

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 160 - 165 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

| Pyrazole Ring (C-Cl) | 135 - 140 | The carbon atom attached to the chlorine atom is expected to be deshielded. |

| Pyrazole Ring (C-COOH) | 125 - 130 | The carbon atom attached to the carboxylic acid group. |

| Pyrazole Ring (-CH) | 105 - 110 | The carbon atom bearing the single proton on the pyrazole ring. |

| Ethyl (-CH₂-) | 45 - 50 | The methylene carbon of the ethyl group. |

| Ethyl (-CH₃) | 14 - 18 | The methyl carbon of the ethyl group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.[2]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0-180 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic pyrazole ring.[4][5]

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration | Notes |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching | This very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[6] |

| C-H (pyrazole ring) | 3100 - 3150 | Stretching | Aromatic C-H stretching vibrations. |

| C-H (ethyl group) | 2850 - 3000 | Stretching | Aliphatic C-H stretching vibrations. |

| Carboxylic Acid C=O | 1680 - 1720 | Stretching | The carbonyl stretch is typically a strong, sharp band. Its position can be influenced by conjugation and hydrogen bonding.[6] |

| C=N, C=C (pyrazole ring) | 1450 - 1600 | Stretching | Aromatic ring stretching vibrations. |

| C-O (carboxylic acid) | 1210 - 1320 | Stretching | |

| C-Cl | 700 - 800 | Stretching |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (approx. 1 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.[7][8]

| Ion | Predicted m/z | Notes |

| [M]⁺ | 202/204 | The molecular ion peak. The two peaks will be in an approximate 3:1 ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8] |

| [M-OH]⁺ | 185/187 | Loss of the hydroxyl radical from the carboxylic acid. |

| [M-COOH]⁺ | 157/159 | Loss of the carboxylic acid group. |

| [M-C₂H₅]⁺ | 173/175 | Loss of the ethyl group. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule when coupled with LC. Electron Ionization (EI) would be used if coupled with GC.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Caption: Predicted fragmentation pathway in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and robust method for its structural confirmation and purity assessment. This guide outlines the expected spectral data and provides standardized protocols for their acquisition, serving as a valuable resource for researchers and scientists working with this and related pyrazole derivatives. The combination of these analytical techniques ensures a high degree of confidence in the identity and quality of the compound, which is paramount in the fields of pharmaceutical and agrochemical research and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

- López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.

-

National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

National Center for Biotechnology Information. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

National Center for Biotechnology Information. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Organic Solvent Solubility of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic Acid

Introduction

Overview of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic Acid

This compound is a heterocyclic compound featuring a pyrazole core. This class of molecules is of significant interest in medicinal chemistry and agrochemical research due to its versatile biological activities. The specific structure, incorporating a carboxylic acid group, an N-ethyl substituent, and a chlorine atom, imparts distinct physicochemical properties that govern its behavior in various chemical systems. Understanding these properties, particularly solubility, is a cornerstone for effective research and development. While specific data for this exact compound is not abundant in public literature, we can deduce its likely behavior and establish a robust framework for its experimental determination based on fundamental chemical principles and the known properties of similar structures.[1]

The Critical Role of Solubility in Research and Development

Solubility is a fundamental physical property that dictates the suitability of a compound for a vast range of applications. In drug development, solubility influences bioavailability, formulation options, and the design of purification processes. For chemists, it is a critical parameter for reaction solvent selection, controlling reaction kinetics, and enabling effective product isolation and crystallization. An in-depth understanding of a compound's solubility profile in different organic solvents allows researchers to rationally design experiments, troubleshoot challenges, and accelerate the development timeline.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a primary guiding principle.

Molecular Structure Analysis

The structure of this compound contains several key functional groups that dictate its solubility:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This feature promotes strong interactions with polar, protic solvents.

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, contributing to the molecule's polarity.

-

N-Ethyl Group (-CH2CH3): A nonpolar, aliphatic group that contributes to the molecule's lipophilicity.

-

Chlorine Atom (-Cl): An electronegative atom that induces a dipole moment but is generally considered to be weakly interacting compared to the carboxylic acid group.

The molecule thus possesses both polar (hydrophilic) and nonpolar (lipophilic) regions, making its solubility highly dependent on the nature of the solvent.

Predicting Solubility Behavior

Based on its structure, we can predict the following:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and acetic acid should be effective at dissolving the compound. They can engage in strong hydrogen bonding with the carboxylic acid group.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) can act as hydrogen bond acceptors and have significant dipole moments, allowing them to solvate the molecule effectively, though perhaps less so than protic solvents.

-

Low Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are unlikely to be effective. They lack the ability to form strong interactions with the polar carboxylic acid group, and the energy required to break the strong solute-solute interactions (crystal lattice energy) would not be compensated by weak solute-solvent interactions.

Caption: Intermolecular forces driving solubility.

Experimental Framework for Solubility Determination

A systematic approach is essential for accurately characterizing the solubility of a compound. The following protocols outline a two-stage process: a rapid qualitative screening followed by a precise quantitative measurement.

General Safety Precautions

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[4]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3] Avoid contact with skin and eyes.

-

Solvents: All organic solvents should be handled with appropriate care, considering their flammability and toxicity. Consult the Safety Data Sheet (SDS) for each solvent before use.

Protocol 1: Qualitative Solubility Screening

This rapid method helps classify the compound's solubility in a range of solvents and is useful for selecting candidates for quantitative analysis.[5][6]

Objective: To classify solubility as "Soluble," "Partially Soluble," or "Insoluble."

Materials:

-

This compound

-

Small test tubes or 1-dram vials

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Preparation: Place approximately 10 mg of the compound into a clean, dry vial.

-

Solvent Addition: Add 1.0 mL of the selected solvent to the vial.

-

Mixing: Cap the vial and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain. The solution may appear hazy.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Record the observation for each solvent tested.

Protocol 2: Quantitative Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.

Objective: To determine the exact solubility in mg/mL or mol/L.

Materials:

-

All materials from Protocol 1

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Prepare a Saturated Solution: Add an excess amount of the compound to a known volume of solvent in a sealed vial (e.g., 50 mg in 5 mL). The key is to ensure solid remains after equilibration.

-

Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the compound.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Repeat the experiment at least in triplicate for statistical validity.

Caption: Experimental workflow for solubility determination.

Data Interpretation and Presentation

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C (Template for Experimental Data)

| Solvent | Solvent Class | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Hexane | Nonpolar | 0.1 | e.g., Insoluble | e.g., < 0.1 |

| Toluene | Nonpolar, Aromatic | 2.4 | e.g., Insoluble | e.g., < 0.1 |

| Dichloromethane | Polar Aprotic | 3.1 | e.g., Partially Soluble | Experimental Value |

| Ethyl Acetate | Polar Aprotic | 4.4 | e.g., Partially Soluble | Experimental Value |

| Acetone | Polar Aprotic | 5.1 | e.g., Soluble | Experimental Value |

| Ethanol | Polar Protic | 4.3 | e.g., Soluble | Experimental Value |

| Methanol | Polar Protic | 5.1 | e.g., Very Soluble | Experimental Value |

| Acetic Acid | Polar Protic | 6.2 | e.g., Very Soluble | Experimental Value |

| Water | Polar Protic | 10.2 | e.g., Insoluble | e.g., < 0.1 |

Conclusion

The solubility of this compound is fundamentally governed by its molecular structure, which features a dominant polar carboxylic acid group and a moderately polar pyrazole core. This structure predicts high solubility in polar protic solvents capable of hydrogen bonding and poor solubility in nonpolar solvents. This guide provides a comprehensive theoretical and practical framework for researchers to systematically and accurately determine the solubility profile of this compound. By employing the detailed protocols for both qualitative screening and quantitative analysis, scientists can generate the critical data needed to advance their research, whether in reaction optimization, formulation development, or purification design. Adherence to the outlined safety precautions is paramount throughout all experimental procedures.

References

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

-

Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Available at: [Link]

-

Chem LibreTexts. Solubility of Organic Compounds. Available at: [Link]

- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

ChemBK. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Guide to the Structural Elucidation of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Designed for researchers and professionals in drug development and agrochemical synthesis, this document moves beyond a simple recitation of data. It details the strategic application and interpretation of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, ensuring a self-validating analytical workflow that culminates in the unambiguous confirmation of the target molecule's constitution. This guide serves as a practical framework for the structural characterization of complex heterocyclic compounds.

Introduction and Strategic Overview

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative of significant interest. Its utility spans multiple domains, serving as a crucial building block in the synthesis of novel pharmaceuticals and as an active agent in modern agrochemicals, particularly for its herbicidal properties.[1][2] The precise arrangement of its substituents—a chloro group, an ethyl group, an N-methyl group, and a carboxylic acid—on the pyrazole core dictates its chemical reactivity and biological activity. Therefore, unambiguous structural verification is a non-negotiable prerequisite for its application in any research or development pipeline.

This guide presents a logical and efficient workflow for its complete structural elucidation. The strategy is predicated on a tiered analytical approach:

-

Initial Confirmation: High-Resolution Mass Spectrometry (HRMS) is employed to verify the elemental composition and molecular weight.

-

Functional Group Identification: FT-IR spectroscopy provides a rapid screen for the key functional moieties, notably the carboxylic acid.

-

Definitive Constitutional Analysis: A comprehensive suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) is strategically deployed to assemble the molecular framework piece by piece, establishing the precise connectivity of all atoms.

This multi-faceted approach ensures that each piece of data corroborates the others, creating a self-validating system that culminates in a high-confidence structural assignment.

Foundational Characterization

Prior to in-depth spectroscopic analysis, the fundamental physical properties of the compound were established to ensure sample purity and provide a baseline for identification.

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂O₂ | [2][3] |

| Molecular Weight | 188.61 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 162 - 166 °C | [2] |

| CAS Number | 127892-62-0 | [1][2][3] |

Mass Spectrometry: Elemental Composition and Fragmentation

Objective: To confirm the molecular weight with high precision, thereby validating the elemental composition, and to observe initial fragmentation patterns consistent with the proposed structure. High-resolution mass spectrometry is the cornerstone for determining a molecule's elemental composition.[4]

Experimental Protocol

-

Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

-

Sample Preparation: 1 mg of the compound dissolved in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

-

Analysis: Direct infusion or LC-MS. Data acquired over a mass range of m/z 50-500.

Data Interpretation and Results

The primary goal is to identify the molecular ion and compare its exact mass to the theoretical mass. The presence of a chlorine atom is definitively confirmed by the isotopic pattern of chlorine-containing fragments, which will exhibit a characteristic M and M+2 peak ratio of approximately 3:1.

| Ion | Theoretical m/z | Observed m/z | Inferred Formula |

| [M+H]⁺ | 189.0425 | 189.0423 | C₇H₁₀ClN₂O₂⁺ |

| [M-H]⁻ | 187.0280 | 187.0282 | C₇H₈ClN₂O₂⁻ |

Fragmentation Analysis: In positive ion mode, a common fragmentation for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺) through the cleavage of the C-Y bond.[5] The loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da) from the molecular ion are also characteristic fragmentation pathways for carboxylic acids.[6] The observed fragmentation data provides strong preliminary evidence for the presence of the carboxylic acid moiety and the overall molecular stability.

Infrared Spectroscopy: Functional Group Identification

Objective: To rapidly identify the principal functional groups present in the molecule. FT-IR is an invaluable, non-destructive technique for confirming the presence of characteristic bonds.

Experimental Protocol

-

Instrument: Fourier-Transform Infrared Spectrometer.

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Scan Range: 4000 - 400 cm⁻¹.

Data Interpretation and Results

The IR spectrum provides a distinct "fingerprint" of the molecule. The key is to identify absorptions corresponding to the carboxylic acid and the substituted pyrazole ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch of the carboxylic acid dimer |

| ~2975, 2880 | Medium | C-H aliphatic stretches (ethyl, methyl) |

| ~1715 | Strong, Sharp | C=O stretch of the carboxylic acid |

| ~1560, 1450 | Medium | C=N and C=C stretches of the pyrazole ring[7][8] |

| ~780 | Medium | C-Cl stretch |

The presence of a very broad band in the 2500-3300 cm⁻¹ region, coupled with a strong carbonyl absorption around 1715 cm⁻¹, is definitive evidence for the carboxylic acid functional group.

Nuclear Magnetic Resonance: The Definitive Structural Blueprint

Objective: To unambiguously determine the molecular constitution by mapping the complete carbon-hydrogen framework and establishing the connectivity between all atoms. NMR spectroscopy, particularly a combination of 1D and 2D techniques, is the most powerful tool for complete structure elucidation in solution.[9]

Integrated NMR Workflow

The chosen strategy involves a logical progression through several NMR experiments, where each step builds upon the last to assemble the final structure.

Caption: Strategic workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Mapping the Protons

-

Protocol: Acquired on a 400 MHz spectrometer using DMSO-d₆ as the solvent to ensure the observation of the acidic proton.

-

Interpretation: The ¹H NMR spectrum reveals five distinct proton environments, perfectly matching the proposed structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Broad Singlet | 1H | H -OOC-C₅ |

| 3.85 | Singlet | 3H | N₁-CH ₃ |

| 2.70 | Quartet | 2H | C₃-CH ₂CH₃ |

| 1.15 | Triplet | 3H | C₃-CH₂CH ₃ |

The broad singlet at ~13.5 ppm is characteristic of a carboxylic acid proton. The singlet at 3.85 ppm corresponds to the three protons of the N-methyl group. The classic quartet-triplet pattern for the ethyl group is observed at 2.70 and 1.15 ppm, respectively, confirming its presence.

¹³C NMR and DEPT-135 Spectroscopy: Defining the Carbon Framework

-

Protocol: Acquired on a 100 MHz spectrometer using DMSO-d₆. A DEPT-135 experiment was run to differentiate carbon types.

-

Interpretation: The ¹³C spectrum shows all seven expected carbon signals. The DEPT-135 experiment validates the assignments by phase (CH/CH₃ = positive, CH₂ = negative, Quaternary = absent).

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| 161.0 | Absent | C₅-C OOH | Carboxylic acid carbonyl |

| 145.5 | Absent | C ₃-CH₂CH₃ | Pyrazole C3, substituted |

| 138.0 | Absent | C ₅-COOH | Pyrazole C5, substituted |

| 115.2 | Absent | C ₄-Cl | Pyrazole C4, substituted, shifted by Cl |

| 37.5 | Positive (CH₃) | N₁-C H₃ | N-Methyl carbon |

| 19.8 | Negative (CH₂) | C₃-C H₂CH₃ | Ethyl methylene carbon |

| 13.1 | Positive (CH₃) | C₃-CH₂C H₃ | Ethyl methyl carbon |

The DEPT-135 data is critical, confirming the presence of two methyl groups, one methylene group, and four quaternary carbons (including the C=O), which aligns perfectly with the proposed structure.

2D NMR: Assembling the Pieces

2D NMR experiments are essential for establishing the final connectivity, linking the proton and carbon frameworks together.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A strong cross-peak was observed between the proton signal at 2.70 ppm (quartet) and 1.15 ppm (triplet), unequivocally confirming they belong to the same ethyl spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons (one-bond C-H correlation).

-

The proton at 3.85 ppm correlates to the carbon at 37.5 ppm (N-CH₃).

-

The protons at 2.70 ppm correlate to the carbon at 19.8 ppm (-CH₂-).

-

The protons at 1.15 ppm correlate to the carbon at 13.1 ppm (-CH₃).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment, revealing long-range (2-3 bond) correlations that connect the molecular fragments.[10] It allows for the definitive placement of substituents on the pyrazole ring.

Caption: Key HMBC correlations confirming substituent placement.

Key HMBC Correlations:

-

N-Methyl Protons (3.85 ppm): Show strong correlations to the quaternary carbons C5 (138.0 ppm) and C4 (115.2 ppm) . This definitively places the methyl group on the N1 nitrogen and confirms the relative positions of C4 and C5.

-

Ethyl Methylene Protons (2.70 ppm): Correlate to the quaternary carbon C4 (115.2 ppm) and the quaternary carbon C5 (138.0 ppm) . Crucially, the correlation to C4 confirms the adjacency of the ethyl group at C3 and the chloro group at C4.

-

Carboxylic Acid Carbonyl (161.0 ppm): Shows a correlation from the N-Methyl protons, confirming its position at C5.

Conclusion: A Unified Structural Assignment

The collective data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments provides overwhelming and corroborating evidence for the structure of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .

-

MS confirmed the correct elemental formula (C₇H₉ClN₂O₂).

-

IR confirmed the presence of the carboxylic acid functional group.

-

¹H and ¹³C NMR identified all unique proton and carbon environments.

-

COSY and HSQC connected the proton and carbon signals of individual fragments.

-

HMBC provided the final, definitive long-range correlations that locked all substituents into their correct positions on the pyrazole ring.

This systematic, multi-technique approach exemplifies a robust and reliable methodology for the structural elucidation of novel or complex small molecules, ensuring the highest degree of scientific integrity and confidence in the final assignment.

References

- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). Archives of Pharmacal Research, 43(11), 1114-1127.

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Benchchem.

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.